molecular formula C15H15F2NO2S B4841760 4-fluoro-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide

4-fluoro-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide

Cat. No. B4841760
M. Wt: 311.3 g/mol
InChI Key: GRKDPZYMCVZYSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide, also known as PF-04457845, is a potent and selective antagonist of the orexin 1 receptor. Orexin is a neuropeptide that plays a crucial role in the regulation of wakefulness and arousal. The discovery of PF-04457845 has led to significant advancements in the understanding of the orexin system and its potential therapeutic applications.

Mechanism of Action

4-fluoro-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide works by selectively blocking the orexin 1 receptor, which is responsible for promoting wakefulness and arousal. By blocking this receptor, 4-fluoro-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide promotes sleep and reduces wakefulness. The orexin system is also involved in the regulation of feeding behavior, and 4-fluoro-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide has been shown to reduce food intake by blocking the orexin 1 receptor.
Biochemical and Physiological Effects:
4-fluoro-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It promotes sleep and reduces wakefulness, reduces food intake, and promotes weight loss. It has also been shown to have a beneficial effect on glucose metabolism and insulin sensitivity.

Advantages and Limitations for Lab Experiments

4-fluoro-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide has several advantages for lab experiments. It is a potent and selective antagonist of the orexin 1 receptor, making it a useful tool for studying the orexin system. It has also been shown to be effective in promoting sleep and reducing wakefulness, making it useful for studying sleep and wakefulness. However, 4-fluoro-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide has some limitations. It has a short half-life, which may limit its effectiveness in some experiments. It is also relatively expensive, which may limit its availability for some researchers.

Future Directions

There are several future directions for research on 4-fluoro-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide. One area of interest is the potential therapeutic applications of 4-fluoro-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide. It has been shown to be effective in promoting sleep and reducing wakefulness, as well as reducing food intake and promoting weight loss. These effects make it a promising candidate for the treatment of sleep disorders and obesity. Another area of interest is the role of the orexin system in other physiological processes, such as reward and addiction. Further research is needed to fully understand the potential therapeutic applications of 4-fluoro-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide and the orexin system.

Scientific Research Applications

4-fluoro-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications. The orexin system has been implicated in the regulation of a wide range of physiological processes, including sleep, appetite, and energy expenditure. 4-fluoro-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide has been shown to be effective in promoting sleep and reducing wakefulness in preclinical studies. It has also been shown to reduce food intake and promote weight loss in animal models of obesity.

properties

IUPAC Name

4-fluoro-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO2S/c16-13-5-3-12(4-6-13)2-1-11-18-21(19,20)15-9-7-14(17)8-10-15/h3-10,18H,1-2,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKDPZYMCVZYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCNS(=O)(=O)C2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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